molecular formula C17H15NO3 B4179571 1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B4179571
M. Wt: 281.30 g/mol
InChI Key: AIQAFLXCUDHGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound that features a benzodioxole ring fused with an indole moiety. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of both benzodioxole and indole structures within the molecule suggests a range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone typically involves several key steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the benzodioxole and indole moieties.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

Scientific Research Applications

1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is unique due to the combination of benzodioxole and indole moieties within a single molecule. This structural feature enhances its potential biological activities and makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11-8-12-4-2-3-5-14(12)18(11)17(19)13-6-7-15-16(9-13)21-10-20-15/h2-7,9,11H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQAFLXCUDHGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
1,3-benzodioxol-5-yl(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.